4-Bromopyridazine-3,6-dione 4-Bromopyridazine-3,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16589810
InChI: InChI=1S/C4HBrN2O2/c5-2-1-3(8)6-7-4(2)9/h1H
SMILES:
Molecular Formula: C4HBrN2O2
Molecular Weight: 188.97 g/mol

4-Bromopyridazine-3,6-dione

CAS No.:

Cat. No.: VC16589810

Molecular Formula: C4HBrN2O2

Molecular Weight: 188.97 g/mol

* For research use only. Not for human or veterinary use.

4-Bromopyridazine-3,6-dione -

Specification

Molecular Formula C4HBrN2O2
Molecular Weight 188.97 g/mol
IUPAC Name 4-bromopyridazine-3,6-dione
Standard InChI InChI=1S/C4HBrN2O2/c5-2-1-3(8)6-7-4(2)9/h1H
Standard InChI Key WWLFISHRFXUAOE-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=O)N=NC1=O)Br

Introduction

Chemical Identity and Structural Properties

4-Bromopyridazine-3,6-dione (IUPAC name: 4-bromopyridazine-3,6-dione) belongs to the pyridazine family, a class of diazine heterocycles. The compound’s structure features:

  • A pyridazine core with nitrogen atoms at positions 1 and 2.

  • Two ketone groups at positions 3 and 6.

  • A bromine atom at position 4.

Molecular and Physicochemical Properties

PropertyValue
Molecular formulaC₄HBrN₂O₂
Molecular weight188.97 g/mol
CAS Registry Number42413-70-7 (parent compound)†
Key functional groupsBromine (C–Br), diketones (C=O)

The parent compound, pyridazine-3,6-dione, shares the CAS registry number 42413-70-7. Specific data for the 4-bromo derivative remains limited in public databases.

The bromine atom introduces significant electrophilicity at position 4, enabling nucleophilic substitution and metal-catalyzed cross-coupling reactions. X-ray crystallography of analogous compounds reveals planar ring geometries with intramolecular hydrogen bonding between carbonyl oxygens and adjacent nitrogen atoms, stabilizing the tautomeric form .

Synthetic Methodologies

Alternative Pathways via Halogen Exchange

Patent CN102924386B describes a four-step synthesis of 4-bromopyridazine from 3,6-dichloropyridazine, involving chlorination, nucleophilic substitution, and bromination. Adapting this approach for the dione derivative could involve:

  • Chlorination: Treatment of pyridazine-3,6-dione with phosphorus oxychloride (POCl₃) to yield 3,6-dichloropyridazine.

  • Bromination: Halogen exchange using hydrobromic acid (HBr) or sodium bromide (NaBr) under acidic conditions.

Applications in Organic Synthesis

Cross-Coupling Reactions

The bromine atom in 4-bromopyridazine-3,6-dione serves as a handle for transition metal-catalyzed reactions:

Reaction TypeCatalyst SystemProduct Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl pharmaceuticals
Buchwald-HartwigPd₂(dba)₃, XantphosNitrogen-containing ligands

For example, Suzuki coupling with arylboronic acids generates biaryl derivatives, which are prevalent in kinase inhibitors and anticancer agents .

Reversible Covalent Modification

The diketone moiety enables reversible interactions with nucleophilic residues (e.g., cysteine thiols) in proteins. This property is exploitable in:

  • Activity-based protein profiling (ABPP): Tracking enzyme activity in cellular environments.

  • Targeted drug delivery: Transient inhibition of disease-associated enzymes.

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing bromination at positions 4 and 5 requires precise control of reaction conditions.

  • Stability: The compound’s sensitivity to light and moisture necessitates inert handling.

Industrial Scalability

Adapting laboratory-scale bromination protocols to industrial production demands optimization of:

  • Catalyst recycling

  • Waste management (e.g., HBr neutralization)

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